molecular formula C13H15NO5 B2422003 2-(2-Phenylacetamido)pentanedioic acid CAS No. 2752-35-4

2-(2-Phenylacetamido)pentanedioic acid

Cat. No. B2422003
CAS RN: 2752-35-4
M. Wt: 265.265
InChI Key: PTSRBZOZSRJCKX-UHFFFAOYSA-N
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Description

2-(2-Phenylacetamido)pentanedioic acid is a chemical compound with the molecular formula C13H15NO5 . It is a white to off-white solid .


Molecular Structure Analysis

The molecular structure of 2-(2-Phenylacetamido)pentanedioic acid consists of a pentanedioic acid backbone with a phenylacetamido group attached. The InChI key of the compound is PTSRBZOZSRJCKX-UHFFFAOYSA-N .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 2-(2-Phenylacetamido)pentanedioic acid. More research is needed in this area .


Physical And Chemical Properties Analysis

2-(2-Phenylacetamido)pentanedioic acid has a molecular weight of 265.27. It is a white to off-white solid. The compound is stored in a refrigerator and is shipped at room temperature . It has a high GI absorption and is not BBB permeant. It is not a P-gp substrate and is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Scientific Research Applications

Safety And Hazards

The compound is classified with the signal word “Warning”. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes .

properties

IUPAC Name

2-[(2-phenylacetyl)amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-11(8-9-4-2-1-3-5-9)14-10(13(18)19)6-7-12(16)17/h1-5,10H,6-8H2,(H,14,15)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSRBZOZSRJCKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylacetamido)pentanedioic acid

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